1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol

Description

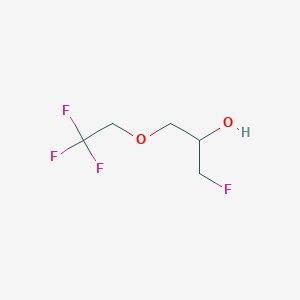

1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol is a fluorinated secondary alcohol with a trifluoroethoxy substituent. Its structure combines a hydroxyl group at the C2 position, a fluorine atom at C1, and a 2,2,2-trifluoroethoxy group at C2. Such structural features are critical in pharmaceutical and agrochemical applications, where fluorine substitution often improves metabolic stability and bioavailability .

Properties

IUPAC Name |

1-fluoro-3-(2,2,2-trifluoroethoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O2/c6-1-4(10)2-11-3-5(7,8)9/h4,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAQUAKNUBQELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Trifluoroethanol

A widely applicable method involves the nucleophilic ring-opening of fluorinated epoxides. For example, 1-fluoro-2,3-epoxypropane reacts with 2,2,2-trifluoroethanol under basic conditions to yield the target compound. This approach mirrors methodologies described in fluoro-nitrato energetic plasticizer synthesis.

Reaction Conditions :

-

Base : Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

-

Solvent : Trifluoroethanol (acts as both reagent and solvent)

-

Temperature : 0–50°C

The mechanism proceeds via nucleophilic attack by the trifluoroethoxy anion on the less hindered carbon of the epoxide, followed by protonation to form the secondary alcohol. regioselectivity is influenced by steric and electronic factors, with the fluorine atom directing attack to the adjacent carbon.

Reduction of Fluoro-Ketone Intermediates

Reduction of 1-fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-one using hydride agents offers a straightforward pathway. This method draws parallels to the synthesis of 1-fluoro-2-propanol via fluoroacetone reduction.

Procedure :

-

Substrate : 1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-one

-

Reducing Agent : Lithium aluminium hydride (LiAlH₄) in diethyl ether

-

Conditions : 40°C, 10 minutes

Challenges include over-reduction and side reactions, necessitating precise stoichiometric control.

Etherification of Fluoro-Propanol Derivatives

A two-step process involves:

-

Etherification : Introducing the trifluoroethoxy group to a fluoro-propanol precursor.

-

Functional Group Interconversion : Adjusting oxidation states as needed.

Key Steps :

-

Etherification : Reacting 1-fluoro-3-chloropropan-2-ol with 2,2,2-trifluoroethanol under phase-transfer catalysis (e.g., tetrabutylammonium bromide).

-

Purification : Distillation or crystallization to isolate the product.

Comparative Analysis of Methods

Optimization Strategies

Catalytic Enhancements

Solvent and Temperature Effects

-

Polar Aprotic Solvents : Dimethylformamide (DMF) or acetonitrile improves solubility in etherification.

-

Low-Temperature Regimes : Maintaining reactions at −10°C to 10°C minimizes side reactions during nitration or diazotization.

Challenges and Solutions

Regioselectivity in Epoxide Opening

Steric hindrance from the trifluoroethoxy group favors attack at the less substituted carbon. Computational modeling (DFT) could further refine predictions.

Fluorination Side Reactions

Using mild fluorinating agents like diethylaminosulfur trifluoride (DAST) avoids decomposition, though cost remains a barrier.

Industrial Scalability Considerations

-

Cost-Efficiency : Trifluoroethanol is commercially available but costly; in-situ generation via hydrogenolysis of trifluoroethyl halides may reduce expenses.

-

Waste Management : Recycling LiAlH₄ by-products and recovering excess trifluoroethanol via distillation are critical for green chemistry compliance .

Chemical Reactions Analysis

1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions, using reagents like sodium hydride or organolithium compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol serves as a crucial building block in synthesizing more complex fluorinated compounds. These compounds are essential in materials science and pharmaceuticals due to their unique properties.

Key Reactions :

- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or hydrocarbons using lithium aluminum hydride.

- Substitution : The fluoro and trifluoroethoxy groups can be substituted with other functional groups under specific conditions.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its stability makes it an excellent candidate for tracking metabolic processes in living organisms.

Medicine

Fluorinated compounds often exhibit enhanced stability and bioavailability, making them suitable for drug development. This compound may act as a precursor in synthesizing fluorinated pharmaceuticals, potentially leading to new therapeutic agents.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials such as polymers and surfactants. The incorporation of fluorinated groups imparts desirable properties like hydrophobicity and chemical resistance, which are critical in various applications including coatings and adhesives .

Mechanism of Action

The mechanism by which 1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoroethoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. These interactions can modulate enzyme activity, alter metabolic processes, and impact cellular functions.

Comparison with Similar Compounds

Critical Analysis of Discrepancies and Limitations

- Data Gaps : Direct physicochemical data for 1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol are absent in the evidence. Properties are inferred from analogues, introducing uncertainty.

- Contradictions : While and suggest trifluoroethoxy groups lower melting points, shows 2,2,2-trifluoroethylamine has variable physical states, indicating context-dependent effects .

Biological Activity

1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol is a fluorinated organic compound with the molecular formula and a CAS number of 948294-32-4. Its unique structure, featuring both fluoro and trifluoroethoxy groups, contributes to its distinct reactivity and stability, making it a subject of interest in various scientific fields, particularly in chemistry and biology.

The synthesis of this compound typically involves the reaction of 1-fluoro-2-propanol with 2,2,2-trifluoroethanol under controlled conditions. Common methods include:

- Catalytic reactions using suitable catalysts.

- Oxidation and reduction reactions , which can yield various derivatives useful in further applications.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of fluorinated groups can enhance binding affinity and modulate enzyme activity, which may affect metabolic pathways and cellular functions.

Research Findings

- Enzyme Interaction Studies : Research indicates that fluorinated compounds can significantly alter enzyme kinetics. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of inhibitors targeting specific enzymes such as reverse transcriptase .

- Pharmacological Applications : The compound's stability makes it a candidate for drug development. Fluorinated compounds are often explored for their potential as pharmaceuticals due to their improved bioavailability and metabolic stability .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on cytochrome P450 enzymes. The results demonstrated that this compound could act as a selective inhibitor, suggesting potential applications in drug metabolism modulation.

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, the compound showed promising results in inhibiting viral replication in vitro. This highlights its potential as a lead compound in developing antiviral therapies.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both fluoro and trifluoroethoxy groups | Modulates enzyme activity; potential drug candidate |

| 1-Fluoro-2-propanol | Lacks trifluoroethoxy group | Limited reactivity compared to target compound |

| 2,2,2-Trifluoroethanol | Contains only trifluoroethoxy group | Less versatile; primarily used as solvent |

| 1,1,1-Trifluoro-2-propanol | Similar structure but different fluoro positioning | Distinct chemical properties affecting biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.